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Compound of Interest

Compound Name: Methyl 2-amino-5-iodobenzoate

Cat. No.: B184775

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and
physicochemical properties of Methyl 5-iodoanthranilate. Due to the limited availability of
published experimental data for this specific compound, this document focuses on predicted
data based on its chemical structure and provides detailed, generalized experimental protocols
for obtaining the necessary spectroscopic information. This guide is intended to serve as a
valuable resource for researchers synthesizing or working with Methyl 5-iodoanthranilate,
enabling them to anticipate spectral features and design appropriate analytical methodologies.

Physicochemical Properties

While extensive experimental data is not readily available in public databases, predicted
physicochemical properties provide a useful starting point for handling and characterization.
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Property Predicted Value Source
Molecular Formula CsHsINO:2

Molar Mass 277.06 g/mol [1]
Density 1.826 + 0.06 g/cm?3 [1]
Melting Point 85 °C [1]
Boiling Point 335.9+32.0°C [1]

CAS Number 77317-55-6 2]

2-Amino-5-iodobenzoic Acid

Methyl Ester, 5-lodoanthranilic
Synonyms ) [2]

Acid Methyl Ester, Methyl 2-

Amino-5-iodobenzoate

Expected Spectroscopic Data

The following tables outline the anticipated signals in tH NMR, 3C NMR, IR, and Mass
Spectrometry for Methyl 5-iodoanthranilate, based on its molecular structure.

'H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy

Expected spectrum recorded in CDCIs at 400 MHz.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Ar-H (ortho to -
~7.8-8.0 d 1H
COOCHSs, meta to -I)
Ar-H (meta to -
~75-77 dd 1H
COOCHs, ortho to -1)
Ar-H (ortho to -NHz,
~6.6-6.8 d 1H
meta to -I)
~55-6.5 brs 2H -NH:2
~3.8-3.9 S 3H -COOCH:s

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

Spectroscopy

Expected spectrum recorded in CDCIs at 100 MHz.

Chemical Shift (6, ppm)

Assignment

~ 167 - 169 -COOCHs (Carbonyl)

~ 148 - 150 C-NH2

~ 140 - 142 C-H (ortho to -COOCHS5)
~135-137 C-H (meta to -COOCHS3)
~112-114 C-COOCHs

~110- 112 C-H (ortho to -NH-2)
~80-85 C-l

~51-53 -COOCHs

IR (Infrared) Spectroscopy

Expected spectrum obtained via ATR-FTIR.
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Wavenumber (cm~?)

Intensity

Assignment

3450 - 3300 Medium, Sharp (doublet) N-H stretch (primary amine)
3100 - 3000 Medium Aromatic C-H stretch
2960 - 2850 Medium Aliphatic C-H stretch (-CHs)
1720 - 1700 Strong C=0 stretch (ester)
_ N-H bend (amine) & C=C

1620 - 1580 Medium )

stretch (aromatic)
1500 - 1400 Medium C=C stretch (aromatic)
1300 - 1200 Strong C-O stretch (ester)

C-H out-of-plane bend
850 - 800 Strong ]

(aromatic)
~ 500 Medium-Weak C-I stretch

MS (Mass Spectrometry)

Expected spectrum obtained via Electron lonization (El).

m/z Interpretation
277 [M]* (Molecular ion)
246 [M - OCHs]*

218 [M - COOCHs]*
150 M - []*

120 [M - | - OCHs]*

92 [M - | - COOCH3]*

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data for a solid organic
compound like Methyl 5-iodoanthranilate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to determine the carbon-hydrogen framework of
the molecule.

Procedure:

Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in
about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a clean, dry vial. The
solvent should contain a small amount of an internal standard, typically tetramethylsilane
(TMS), for chemical shift referencing (6 = 0.00 ppm).

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm
NMR tube.

Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR
spectrometer's autosampler or manually lower it into the magnet.

Spectrometer Calibration: The instrument is tuned and the magnetic field is shimmed to
ensure homogeneity.

Acquisition of 1H Spectrum: A standard one-pulse sequence is typically used. Key
parameters include the spectral width, acquisition time, relaxation delay, and the number of
scans. For a routine *H spectrum, a relaxation delay of 1-2 seconds and 8-16 scans are
usually sufficient.[3]

Acquisition of 33C Spectrum: A proton-decoupled pulse sequence is commonly used to
simplify the spectrum to single lines for each unique carbon atom. Due to the low natural
abundance of 13C and its lower gyromagnetic ratio, more scans are required. A longer
relaxation delay (2-5 seconds) and a larger number of scans (e.g., 128 to 1024 or more) are
typically necessary to obtain a good signal-to-noise ratio.[3]

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier
transformation, followed by phase and baseline correction. The spectra are then referenced
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to the internal standard (TMS).

Attenuated Total Reflectance - Fourier Transform
Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the
absorption of infrared radiation.

Procedure:

e Background Scan: Before analyzing the sample, a background spectrum of the empty, clean
ATR crystal is recorded. This is done to subtract any signals from the atmosphere (e.g., COz,
water vapor) and the instrument itself.[4]

o Sample Application: A small amount of the solid sample is placed directly onto the ATR
crystal, ensuring complete coverage of the crystal surface.[5]

o Applying Pressure: A pressure clamp is used to press the solid sample firmly and evenly
against the crystal. This ensures good contact and maximizes the signal.[4]

o Sample Scan: The infrared spectrum of the sample is then recorded. The instrument directs
a beam of infrared radiation through the ATR crystal, where it undergoes total internal
reflection. An evanescent wave penetrates a small distance into the sample at the points of
reflection, and the sample absorbs specific frequencies of this wave corresponding to its
vibrational modes.[6]

o Data Collection and Processing: The detector measures the attenuated infrared radiation.
The instrument's software automatically subtracts the background spectrum from the sample
spectrum to produce the final infrared spectrum of the compound.

o Cleaning: After the measurement, the pressure clamp is released, the sample is removed,
and the ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol or
acetone) and a soft, non-abrasive wipe.[4][5]

Electron lonization Mass Spectrometry (EI-MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid
in structural elucidation.

Procedure:

o Sample Introduction: A small amount of the solid sample is introduced into the mass
spectrometer, typically via a direct insertion probe. The sample is then heated under high
vacuum to induce volatilization.[7]

« |onization: In the ion source, the gaseous sample molecules are bombarded with a high-
energy electron beam (typically 70 eV). This process ejects an electron from the molecule,
forming a positively charged molecular ion ([M]*) and causing it to fragment into smaller,
charged ions.[8][9]

o Mass Analysis: The positively charged ions are accelerated by an electric field and then
passed through a magnetic or electric field in the mass analyzer. The analyzer separates the
ions based on their mass-to-charge ratio (m/z).[9]

o Detection: The separated ions strike a detector, which generates a signal proportional to the
number of ions at each m/z value.

o Data Representation: The resulting data is presented as a mass spectrum, which is a plot of
relative ion abundance versus m/z. The most abundant ion is assigned a relative intensity of
100% and is called the base peak.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the characterization of a newly
synthesized organic compound using the spectroscopic techniques described above.
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General Workflow for Spectroscopic Analysis of a Synthesized Compound
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an
organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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